molecular formula C13H17ClN2O B7500859 Azocan-1-yl-(4-chloropyridin-2-yl)methanone

Azocan-1-yl-(4-chloropyridin-2-yl)methanone

Cat. No. B7500859
M. Wt: 252.74 g/mol
InChI Key: DFCKOSYOFDACPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azocan-1-yl-(4-chloropyridin-2-yl)methanone is a chemical compound that belongs to the class of pyridine derivatives. It has been synthesized and studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of Azocan-1-yl-(4-chloropyridin-2-yl)methanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting these enzymes, Azocan-1-yl-(4-chloropyridin-2-yl)methanone increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Azocan-1-yl-(4-chloropyridin-2-yl)methanone can improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Azocan-1-yl-(4-chloropyridin-2-yl)methanone in lab experiments is its inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of Azocan-1-yl-(4-chloropyridin-2-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its effects on other biochemical pathways and physiological systems in the body. Additionally, more research is needed to optimize the synthesis method and improve the purity and yield of the product.

Synthesis Methods

The synthesis of Azocan-1-yl-(4-chloropyridin-2-yl)methanone involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with 1-azacyclohexan-1-amine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product. The purity and yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

Azocan-1-yl-(4-chloropyridin-2-yl)methanone has been studied for its potential applications in the field of scientific research. It has been found to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

azocan-1-yl-(4-chloropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-6-7-15-12(10-11)13(17)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCKOSYOFDACPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl-(4-chloropyridin-2-yl)methanone

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